1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
Description
This compound features a pyrrolidine ring substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 3-hydroxyphenyl ethanone moiety. Its molecular formula is C₁₉H₁₉NO₄, with a calculated molecular weight of 325.36 g/mol.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-3-1-2-13(8-16)9-19(22)20-7-6-15(11-20)14-4-5-17-18(10-14)24-12-23-17/h1-5,8,10,15,21H,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKDXYQOSXBURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidine derivative and the hydroxyphenyl group through a series of condensation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The ethanone group in the compound can undergo nucleophilic additions. For example:
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Grignard Reagent Reactions : The ketone may react with Grignard reagents (e.g., RMgX) to form tertiary alcohols.
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Reduction to Alcohol : Catalytic hydrogenation (e.g., H₂/Pd) or borohydride reduction (e.g., NaBH₄) could reduce the ketone to a secondary alcohol.
Reactivity of the Hydroxyphenyl Group
The 3-hydroxyphenyl group is prone to electrophilic aromatic substitution and functional group transformations:
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Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃) forms methyl ethers .
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Acylation : Acetic anhydride or acetyl chloride could acylate the hydroxyl group .
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Methyl Ether Formation | CH₃I, K₂CO₃, DMF, 60°C | 2-(3-methoxyphenyl) derivative |
| Acetylation | Ac₂O, pyridine, RT | 2-(3-acetoxyphenyl) derivative |
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen can participate in alkylation or acylation reactions:
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N-Alkylation : Reaction with alkyl halides (e.g., CH₃CH₂Br) forms quaternary ammonium salts .
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N-Acylation : Acyl chlorides (e.g., AcCl) yield amides under mild conditions .
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| N-Alkylation | CH₃CH₂Br, NaH, DMF, 50°C | Ethyl-pyrrolidinium bromide derivative |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetamide-pyrrolidine derivative |
Electrophilic Substitution on the Benzo[d] dioxole Ring
The electron-rich benzo[d] dioxole ring is susceptible to electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the dioxole oxygen .
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 5-nitro-benzo[d] dioxole derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 5-bromo-benzo[d] dioxole derivative |
Condensation Reactions
The ketone group may participate in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones, analogous to chalcone synthesis :
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Chalcone Formation | 4-NO₂-benzaldehyde, NaOH, MeOH | (E)-3-(4-nitrophenyl)-1-(pyrrolidinyl)propenone |
Hydrolysis and Stability Considerations
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Acidic Hydrolysis : The dioxole ring may hydrolyze under strong acidic conditions (e.g., HCl, Δ) to form catechol derivatives .
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Base Stability : The compound is stable under mild basic conditions (e.g., Na₂CO₃) .
Key Research Findings
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Synthetic Flexibility : The compound’s ketone and hydroxyl groups enable diverse derivatization, as seen in analogous chalcone and pyrrolidine-based syntheses .
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Electrophilic Reactivity : Substitution patterns on the benzo[d] dioxole ring align with electron-rich aromatic systems .
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Functional Group Compatibility : The pyrrolidine nitrogen’s basicity allows for selective alkylation without affecting the ketone .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system.
Neuropharmacological Studies
Research indicates that compounds similar to 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone exhibit significant activity at GABA receptors, which are crucial in regulating neuronal excitability. For instance, studies have shown that related compounds can modulate GABA receptor subtypes, leading to anxiolytic effects without the adverse effects associated with traditional benzodiazepines .
Antidepressant Properties
Preliminary findings suggest that the compound may possess antidepressant-like effects. Animal studies have demonstrated that certain derivatives can enhance serotonin levels in the brain, indicating potential use in treating mood disorders .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows for various functional group modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Synthesis of Chiral Heterocycles
The compound can be utilized in asymmetric synthesis reactions to produce chiral heterocycles. These compounds are essential in developing new pharmaceuticals with improved efficacy and reduced side effects .
Development of Novel Therapeutics
Researchers are exploring its use in synthesizing novel therapeutic agents by modifying its structure to enhance potency and selectivity against specific targets, such as kinases or other enzymes involved in disease pathways .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
Key Insights :
- Substituent Effects : The tert-butyl group in 6b/6e increases steric bulk, possibly enhancing metabolic stability but reducing solubility. The 4-methoxyphenyl group in compound 7 improves lipophilicity compared to the 3-hydroxyphenyl group in the target compound .
Analogues with Ethanone Backbone and Aromatic Substitutions
Key Insights :
- Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound offers stronger hydrogen-bonding capacity than dihydroxyphenyl (29a) or fluorophenyl groups .
- Electronic Effects : Bromine (in 17) and fluorine (in 6) substituents alter electron distribution, impacting receptor binding and pharmacokinetics .
Cathinone and Stimulant Analogues
Key Insights :
- Pharmacological Profile: The target compound lacks the amine substituents critical for monoamine transporter affinity in cathinones, suggesting divergent biological targets .
- Pyrrolidine Role : MDPV’s pyrrolidine enhances lipophilicity and CNS activity, contrasting with the target compound’s 3-hydroxyphenyl group, which may limit blood-brain barrier penetration .
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.37 g/mol
This compound features a pyrrolidine ring linked to a benzo[d][1,3]dioxole moiety and a hydroxyphenyl group, contributing to its unique biological activities.
Antimicrobial Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study examining various derivatives found that certain 1,3-dioxolane compounds demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . While specific data on this compound is limited, its structural similarities suggest potential efficacy in these areas.
Anticancer Activity
The compound's structural features may also confer anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a derivative with a similar dioxole structure was shown to inhibit the growth of breast cancer cells effectively.
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds with pyrrolidine rings. Research has indicated that these compounds can modulate neurotransmitter levels and exert antioxidant effects, which may protect neuronal cells from oxidative stress . The specific neuroprotective effects of this compound require further investigation but are promising based on related compounds.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The compound may interact with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses .
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, derivatives with benzo[d][1,3]dioxole exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and significant antifungal activity against C. albicans . This suggests that this compound may possess similar antimicrobial properties.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that certain compounds significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle phases . These findings underscore the potential of the target compound in cancer therapy.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Benzo[d][1,3]dioxole derivatives | MIC values between 625–1250 µg/mL against S. aureus |
| Antifungal | Similar dioxolanes | Significant activity against C. albicans |
| Anticancer | Pyrrolidine derivatives | Induction of apoptosis in cancer cells |
| Neuroprotective | Pyrrolidine-based compounds | Modulation of neurotransmitter levels |
Q & A
Q. What are the optimal synthetic routes for 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone, and how can purity be maximized?
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling a benzo[d][1,3]dioxol-5-yl moiety to a pyrrolidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and XPhos in dioxane/water mixtures) .
- Step 2 : Functionalizing the pyrrolidine nitrogen with a 3-hydroxyphenyl ethanone group using acid chlorides or ester intermediates under basic conditions (e.g., triethylamine in chloroform) .
- Purification : Silica gel chromatography or recrystallization from solvents like ethyl acetate/hexane yields >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolidine protons) confirm structural integrity .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = ~466.99) validates molecular formula .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) .
- HPLC : Retention time consistency (e.g., tR = 1.23 min) ensures batch-to-batch reproducibility .
Q. How does the compound’s stability vary under different experimental conditions?
- pH : Stable at pH 6–8; degradation observed in strongly acidic (pH < 3) or basic (pH > 10) conditions, with ketone hydrolysis as a major pathway .
- Temperature : Stable at 25°C for >6 months; accelerated decomposition occurs at >60°C .
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine D2 or serotonin 5-HT2A). Focus on the pyrrolidine and 3-hydroxyphenyl groups as key binding motifs .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent to assess stability of ligand-receptor complexes. Validate with free-energy perturbation (FEP) calculations .
- SAR Insights : Compare with analogs (e.g., benzo[d][1,3]dioxol-5-yl-spiro compounds) to identify substituents enhancing binding affinity .
Q. What experimental designs are optimal for evaluating its biological activity in neurological models?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .
- Functional Activity : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
- In Vivo Models :
- Rodent Behavioral Tests : Tail-flick assay for analgesia or open-field test for locomotor activity .
- Microdialysis : Measure extracellular dopamine in striatum post-administration .
Q. How can contradictory data on metabolic stability be resolved?
- Issue : Discrepancies in hepatic microsome half-life (e.g., 30 min vs. 120 min across studies).
- Methodology :
- Species-Specific Metabolism : Compare human vs. rat liver microsomes; cytochrome P450 (CYP) isoform profiling (e.g., CYP3A4/5 involvement) .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated derivatives .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP-mediated oxidation .
Q. What strategies improve selectivity for target receptors over off-target proteins?
- Pharmacophore Refinement : Replace the 3-hydroxyphenyl group with a 3-methoxyphenyl moiety to reduce serotonin receptor affinity .
- Isosteric Replacements : Substitute pyrrolidine with azetidine to enhance steric hindrance against off-target binding .
- Fragment-Based Screening : Identify minimal binding fragments (e.g., benzo[d][1,3]dioxole alone) to guide selectivity optimization .
Comparative Structural Analysis
Q. How do structural analogs compare in biological activity?
| Compound Name | Structural Variation | Key Biological Activity | Reference |
|---|---|---|---|
| (E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-piperidinylnon-8-en-1-one | Extended alkyl chain | Reduced dopamine affinity, increased lipophilicity | |
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one | Cathinone backbone | Higher serotonin reuptake inhibition | |
| 2-(Benzo[d][1,3]dioxol-5-yl)-1-(azetidin-1-yl)ethanone | Azetidine substitution | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
